molecular formula C9H12OS2 B7939410 3-(3-Methylthiophen-2-yl)thiolan-3-ol

3-(3-Methylthiophen-2-yl)thiolan-3-ol

Cat. No.: B7939410
M. Wt: 200.3 g/mol
InChI Key: SCPUCPKDTKFOHK-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)thiolan-3-ol is a sulfur-containing heterocyclic compound comprising a thiolane (tetrahydrothiophene) core substituted at the 3-position with a hydroxyl group and a 3-methylthiophen-2-yl moiety. The hydroxyl group at position 3 enhances hydrogen-bonding capacity, which may influence solubility, crystal packing, and biological interactions.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)thiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS2/c1-7-2-4-12-8(7)9(10)3-5-11-6-9/h2,4,10H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPUCPKDTKFOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2(CCSC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(3-Methylthiophen-2-yl)thiolan-3-ol with Analogues

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
This compound Thiolane 3-Methylthiophen-2-yl, -OH Secondary alcohol, thiophene Drug intermediates, catalysts
3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol Thiolane 3-Fluoro-4-methoxyphenyl, -OH Fluorine, methoxy, -OH Bioactive molecules
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Chalcone (enone) Hydroxyphenyl, methylthiophenyl Phenolic -OH, α,β-unsaturated ketone Antioxidants, antimicrobials
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Amino alcohol Thiophen-2-yl, methylamino Primary alcohol, amine CNS-targeting pharmaceuticals

Key Observations:

Core Heterocycle Differences :

  • The thiolane core in the target compound is saturated, offering conformational flexibility, whereas chalcone derivatives (e.g., ) feature rigid α,β-unsaturated ketones .
  • Aromatic thiophene substituents (as in the target compound and chalcone) enhance π-π stacking interactions compared to fluorophenyl groups (e.g., 3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol) .

Functional Group Impact: The secondary alcohol in this compound is less acidic than the phenolic -OH in chalcone derivatives, affecting hydrogen-bonding strength and solubility . Amino alcohol analogues () exhibit basicity due to the methylamino group, enabling protonation at physiological pH, unlike the neutral hydroxyl group in the target compound .

Fluorine in 3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions .

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